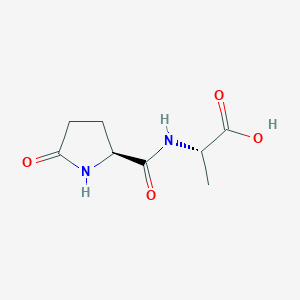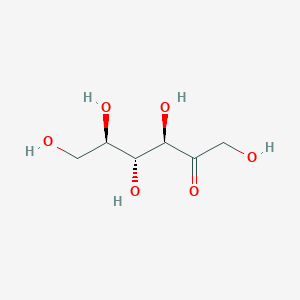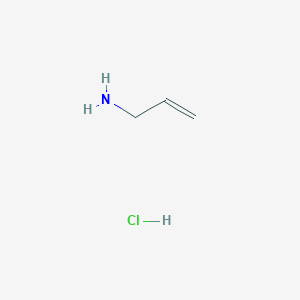
Benzo(a)pyrene-7,8-diol
Vue d'ensemble
Description
Benzo(a)pyrene-7,8-diol is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is formed through the metabolic activation of benzo(a)pyrene, which is a known carcinogen. This compound is significant due to its role in the formation of DNA adducts, leading to mutagenesis and carcinogenesis .
Mécanisme D'action
Target of Action
Benzo(a)pyrene-7,8-diol primarily targets cytochrome P450 enzymes , specifically CYP1A1 and CYP1B1 . These enzymes play a central role in the metabolic activation of the compound, which is essential for the formation of DNA adducts .
Mode of Action
The compound interacts with its targets through a series of metabolic transformations. Initially, CYP1A1 or CYP1B1 metabolizes Benzo(a)pyrene to form Benzo(a)pyrene-7,8-epoxide . This intermediate is then transformed to this compound by microsomal epoxide hydrolase (EPHX1). Finally, this compound is catalyzed to BPDE (Benzo[a]pyrene-7,8-diol-9,10-epoxide), the major carcinogenic intermediate of Benzo(a)pyrene, by CYP1A1 or CYP1B1 .
Biochemical Pathways
The biochemical pathway involves several enzymatic steps leading to the formation of highly reactive electrophilic intermediates. These intermediates form DNA adducts by covalent binding . The ultimate carcinogenic intermediate of Benzo(a)pyrene is (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by cytochrome P450 enzymes. The rate of metabolism varies among different variants of these enzymes . For instance, CYP1A1.1 showed the highest total metabolism of Benzo(a)pyrene, followed by CYP1A1.2 and CYP1A1.4 . These differences in enzyme kinetics must be considered when evaluating individual susceptibility to the compound’s effects .
Result of Action
The result of the compound’s action is the formation of DNA adducts, primarily at guanosine positions . This leads to mutations and malignant transformations . Moreover, this compound exhibits free radical activity, inducing oxidative stress in cells . It produces reactive oxygen species (ROS), disturbs the activity of antioxidant enzymes, and reduces the level of non-enzymatic antioxidants .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is found in cigarette smoke, cooked food, and various combustion gases . Moreover, many different chemical agents, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), can induce CYP1A1, potentially aggravating the toxicity of Benzo(a)pyrene .
Analyse Biochimique
Biochemical Properties
Benzo(a)pyrene-7,8-diol interacts with various enzymes and proteins. One key enzyme is cytochrome P450 1B1, which metabolizes this compound along the pathway to the postulated ultimate carcinogen, the diol epoxide 2 . This interaction is crucial in understanding the biochemical reactions involving this compound .
Cellular Effects
This compound influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. The metabolism of this compound by cytochrome P450 1B1 leads to the formation of metabolites that can potentially contribute to carcinogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The metabolism of this compound by cytochrome P450 1B1 leads to the formation of the diol epoxide 2, a postulated ultimate carcinogen .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 1B1 and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, are significant in understanding its biochemical properties .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyrene-7,8-diol typically involves the initial formation of benzo(a)pyrene-7,8-epoxide, followed by hydrolysis by epoxide hydrolase to yield the dihydrodiol . The reaction conditions often include the use of cytochrome P450 enzymes and epoxide hydrolase in a controlled environment to ensure the formation of the desired diol.
Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic nature. in research settings, it is produced using recombinant enzymes in microsomal membranes, which mimic the metabolic processes in human cells .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo(a)pyrene-7,8-diol undergoes several types of chemical reactions, including:
Oxidation: The diol can be further oxidized to form benzo(a)pyrene-7,8-dione.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The diol can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions are often employed.
Major Products:
Oxidation: Benzo(a)pyrene-7,8-dione.
Reduction: Reduced forms of the diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzo(a)pyrene-7,8-diol is extensively studied in scientific research due to its role in carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the metabolic activation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with DNA and the formation of DNA adducts.
Medicine: Studied for its role in cancer development and potential therapeutic interventions.
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene-7,8-diol is unique due to its specific metabolic pathway and its potent carcinogenic properties. Similar compounds include:
- Benzo(a)pyrene-4,5-diol
- Benzo(a)pyrene-9,10-diol
- Benzo(a)pyrene-7,8-dione
These compounds share similar metabolic pathways but differ in their specific interactions with DNA and their carcinogenic potential .
Propriétés
IUPAC Name |
benzo[a]pyrene-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKXMJCJEOUXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205927 | |
| Record name | Benzo(a)pyrene-7,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57303-99-8 | |
| Record name | Benzo[a]pyrene-7,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-7,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-7,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[a]pyrene-7,8-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3CT9PL2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














